molecular formula C10H8O3 B1588725 7-Hydroxy-2-methyl-4H-chromen-4-one CAS No. 6320-42-9

7-Hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B1588725
CAS No.: 6320-42-9
M. Wt: 176.17 g/mol
InChI Key: QIPBSGDZHKDNNJ-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methyl-4H-chromen-4-one, also known as 7-hydroxy-2-methylchromen-4-one, is a derivative of coumarin. Coumarins are a class of organic compounds characterized by a benzopyrone structure.

Mechanism of Action

Target of Action

The primary target of 7-Hydroxy-2-methyl-4H-chromen-4-one is the Src kinase . Src kinase is a non-receptor tyrosine kinase that plays a key role in various biological processes, including cell growth, division, migration, and survival.

Mode of Action

This compound: acts as an inhibitor of Src kinase . It binds to the kinase, preventing it from phosphorylating its substrates. This inhibition disrupts the signaling pathways that are regulated by Src kinase, leading to changes in cellular processes.

Pharmacokinetics

The pharmacokinetic properties of This compound Its lipophilicity and water solubility suggest that it may have good bioavailability

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For example, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances. Additionally, the compound’s action can be influenced by the specific cellular environment, including the presence of other signaling molecules and the state of the target cells .

Preparation Methods

The synthesis of 7-Hydroxy-2-methyl-4H-chromen-4-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can react with ethyl acetoacetate under acidic conditions to yield this compound . Industrial production methods often optimize these reactions by using green solvents and catalysts to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

7-Hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

7-hydroxy-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPBSGDZHKDNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00417932
Record name 7-Hydroxy-2-methyl-4H-chromen-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6320-42-9
Record name 7-Hydroxy-2-methyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
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Record name 6320-42-9
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Record name 7-Hydroxy-2-methyl-4H-chromen-4-one
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Record name 7-hydroxy-2-methyl-4H-1-benzopyran-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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